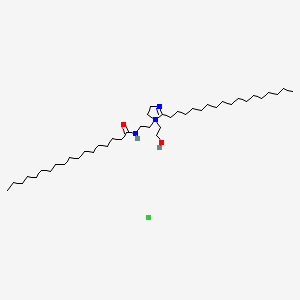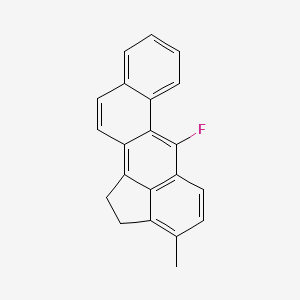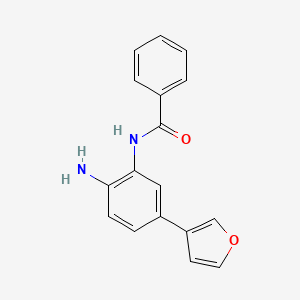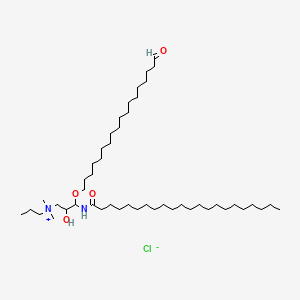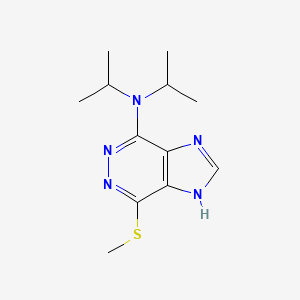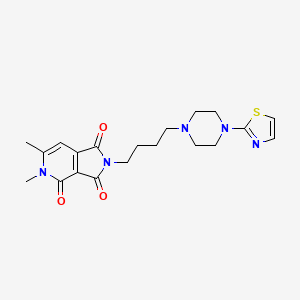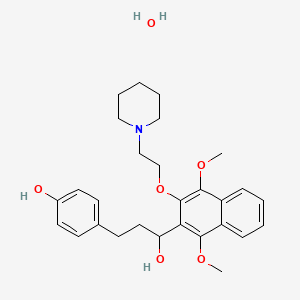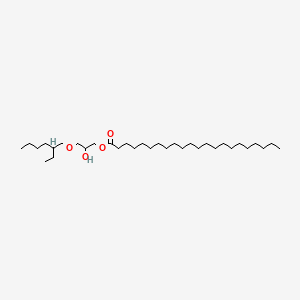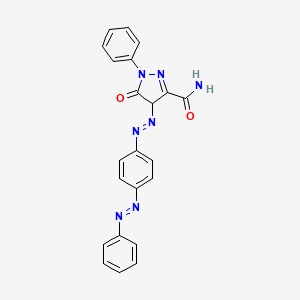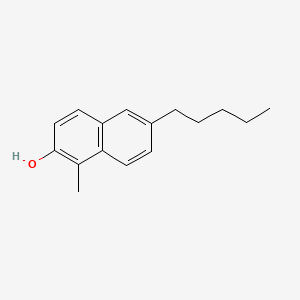
2-Naphthol, 1-methyl-6-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthol, 1-methyl-6-pentyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where the hydroxyl group is positioned at the second carbon of the naphthalene ring. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 1-methyl-6-pentyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthol, 1-methyl-6-pentyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2-Naphthol, 1-methyl-6-pentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
2-Naphthol, 1-methyl-6-pentyl- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a starting material for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: Research has indicated its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Naphthol, 1-methyl-6-pentyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in tumor cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
2-Naphthol: The parent compound, which lacks the methyl and pentyl substituents.
1-Naphthol: An isomer with the hydroxyl group at the first carbon of the naphthalene ring.
2-Naphthylamine: A derivative with an amino group instead of a hydroxyl group.
Uniqueness
2-Naphthol, 1-methyl-6-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and pentyl groups enhances its lipophilicity, making it more effective in certain applications compared to its analogs.
属性
CAS 编号 |
17324-14-0 |
|---|---|
分子式 |
C16H20O |
分子量 |
228.33 g/mol |
IUPAC 名称 |
1-methyl-6-pentylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-4-5-6-13-7-9-15-12(2)16(17)10-8-14(15)11-13/h7-11,17H,3-6H2,1-2H3 |
InChI 键 |
HIUYLFAEVVZDLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


